molecular formula C5H11NO B12291830 2-[(2S)-oxetan-2-yl]ethan-1-amine

2-[(2S)-oxetan-2-yl]ethan-1-amine

Cat. No.: B12291830
M. Wt: 101.15 g/mol
InChI Key: UFNYTHZFYPQOIX-YFKPBYRVSA-N
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Description

2-[(2S)-oxetan-2-yl]ethan-1-amine is a chemical compound with the molecular formula C₅H₁₁NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is primarily used in scientific research and industrial applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-oxetan-2-yl]ethan-1-amine typically involves the use of transaminase enzymes, which facilitate the conversion of precursor molecules into the desired amine. One common method involves the use of ω-transaminase to catalyze the transamination of oxetan-2-one with an appropriate amine donor . The reaction conditions often include a buffered aqueous solution, a suitable cofactor such as pyridoxal phosphate (PLP), and controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the synthesis. Additionally, optimizing substrate concentrations and reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-oxetan-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S)-oxetan-2-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-[(2S)-oxetan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. This process is crucial in the synthesis of various bioactive molecules and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S)-oxetan-2-yl]ethan-1-amine is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-[(2S)-oxetan-2-yl]ethanamine

InChI

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2/t5-/m0/s1

InChI Key

UFNYTHZFYPQOIX-YFKPBYRVSA-N

Isomeric SMILES

C1CO[C@H]1CCN

Canonical SMILES

C1COC1CCN

Origin of Product

United States

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